3-Iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of iodine and pyrimidine moieties in the structure enhances its potential for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis. One common method includes the iodination of a pyrrolopyridine precursor. The reaction conditions often involve the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine: undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki coupling with phenylboronic acid would produce a biaryl compound.
Scientific Research Applications
3-Iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Chemical Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 3-Iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases or receptors. The iodine atom and pyrimidine ring facilitate binding to the active site of enzymes, inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
3-Iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine: can be compared with other pyrrolopyridine derivatives such as:
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
These compounds share similar core structures but differ in their functional groups, which can influence their reactivity and biological activity. The unique combination of iodine and pyrimidine in This compound enhances its potential for diverse applications in medicinal and chemical research.
Properties
IUPAC Name |
3-iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IN4/c12-10-5-16-11-9(10)1-7(4-15-11)8-2-13-6-14-3-8/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUQMDAIVPQNLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)C3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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